

# A Comprehensive Spectroscopic and Analytical Guide to N-(2-Methoxyphenyl)acetamide

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## Compound of Interest

Compound Name: *N*-(2-Methoxyphenyl)acetamide

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This technical guide provides an in-depth analysis of the spectral data of **N-(2-Methoxyphenyl)acetamide** (also known as o-acetanisidide), a key intermediate in various chemical syntheses.[1] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. The guide emphasizes not only the data itself but also the underlying principles and experimental considerations crucial for accurate characterization.

## Introduction: The Molecular Profile of N-(2-Methoxyphenyl)acetamide

**N-(2-Methoxyphenyl)acetamide**, with the chemical formula  $C_9H_{11}NO_2$ , is a member of the acetamide and methoxybenzene families.[2] Its structure, featuring a methoxy-substituted phenyl ring and an acetamide group, makes it a versatile precursor in organic synthesis, particularly in medicinal chemistry and material science.[1] Accurate and comprehensive spectral analysis is paramount for confirming the identity, purity, and structure of this compound in any research and development setting. This guide delves into the core spectroscopic techniques used for its characterization.

Molecular Structure:

Caption: Molecular structure of **N-(2-Methoxyphenyl)acetamide**.

# Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **N-(2-Methoxyphenyl)acetamide**, both  $^1\text{H}$  and  $^{13}\text{C}$  NMR provide unambiguous structural confirmation.

## $^1\text{H}$ NMR Spectral Analysis

The  $^1\text{H}$  NMR spectrum of **N-(2-Methoxyphenyl)acetamide**, typically recorded in a deuterated solvent like  $\text{CDCl}_3$ , reveals distinct signals for the aromatic, methoxy, acetyl, and amide protons.

### Experimental Protocol: $^1\text{H}$ NMR Spectroscopy

- Sample Preparation: Dissolve 5-25 mg of **N-(2-Methoxyphenyl)acetamide** in approximately 0.6-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ).<sup>[3][4]</sup> Ensure the sample is fully dissolved to create a homogenous solution.<sup>[4]</sup>
- Filtration: Filter the solution through a pipette with a small cotton or glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.<sup>[5]</sup>
- Instrument Parameters:
  - Spectrometer: 300 MHz or higher for better resolution.
  - Solvent:  $\text{CDCl}_3$ .
  - Reference: Tetramethylsilane (TMS) at 0.00 ppm.
  - Acquisition: Standard proton acquisition parameters with a sufficient number of scans to achieve a good signal-to-noise ratio.

### Interpretation of the $^1\text{H}$ NMR Spectrum:

The chemical shifts ( $\delta$ ) are influenced by the electronic environment of the protons. The electron-donating methoxy group and the electron-withdrawing, yet ortho-para directing, acetamido group create a specific chemical shift pattern for the aromatic protons.

Assignment	Chemical Shift (ppm)	Multiplicity	Integration	Coupling Constants (J, Hz)
Amide (N-H)	~8.35	Broad Singlet	1H	-
Aromatic (H-6)	~7.80	Doublet of Doublets	1H	$J \approx 7.9, 1.6$ Hz
Aromatic (H-4)	~7.02	Doublet of Triplets	1H	$J \approx 7.9, 1.6$ Hz
Aromatic (H-5)	~6.94	Doublet of Triplets	1H	$J \approx 7.9, 1.6$ Hz
Aromatic (H-3)	~6.86	Doublet of Doublets	1H	$J \approx 7.9, 1.6$ Hz
Methoxy (-OCH <sub>3</sub> )	~3.85	Singlet	3H	-
Acetyl (-CH <sub>3</sub> )	~2.18	Singlet	3H	-

Data sourced from ChemicalBook.[\[6\]](#)[\[7\]](#)

#### Causality Behind the Assignments:

- **Amide Proton:** The broadness of the N-H signal is due to quadrupole broadening from the nitrogen atom and potential hydrogen bonding. Its downfield shift is a result of the deshielding effect of the adjacent carbonyl group.
- **Aromatic Protons:** The ortho-disubstituted benzene ring gives rise to a complex splitting pattern. The proton at the 6-position is deshielded by the anisotropic effect of the nearby carbonyl group, hence its downfield shift. The protons at positions 3, 4, and 5 are influenced by both the methoxy and acetamido groups, resulting in their specific chemical shifts. The coupling constants are typical for ortho (~7-9 Hz) and meta (~1-3 Hz) coupling in aromatic systems.[\[8\]](#)
- **Methoxy and Acetyl Protons:** These appear as sharp singlets as there are no adjacent protons to couple with. The methoxy protons are deshielded by the attached oxygen atom,

while the acetyl protons are deshielded by the adjacent carbonyl group.

## <sup>13</sup>C NMR Spectral Analysis

The <sup>13</sup>C NMR spectrum provides information about the carbon skeleton of the molecule.

### Experimental Protocol: <sup>13</sup>C NMR Spectroscopy

The sample preparation is the same as for <sup>1</sup>H NMR. The instrument is tuned to the <sup>13</sup>C frequency, and a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom.

### Interpretation of the <sup>13</sup>C NMR Spectrum:

Assignment	Chemical Shift (ppm)
Carbonyl (C=O)	~168.5
Aromatic (C-2)	~147.8
Aromatic (C-1)	~128.4
Aromatic (C-4)	~123.8
Aromatic (C-6)	~121.5
Aromatic (C-5)	~120.9
Aromatic (C-3)	~110.2
Methoxy (-OCH <sub>3</sub> )	~55.6
Acetyl (-CH <sub>3</sub> )	~24.6

Note: Specific peak assignments can vary slightly based on the solvent and experimental conditions. The provided values are representative.

### Causality Behind the Assignments:

- **Carbonyl Carbon:** This carbon is significantly deshielded due to the double bond to the highly electronegative oxygen atom, resulting in a chemical shift far downfield.

- **Aromatic Carbons:** The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon attached to the oxygen of the methoxy group (C-2) is the most deshielded among the ring carbons. The carbon attached to the nitrogen (C-1) is also deshielded. The other aromatic carbons have chemical shifts in the typical aromatic region (110-150 ppm).
- **Aliphatic Carbons:** The methoxy and acetyl methyl carbons appear in the upfield region of the spectrum, as expected for  $sp^3$  hybridized carbons.

## Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

### Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a convenient method for solid samples as it requires minimal sample preparation.

- **Background Spectrum:** Record a background spectrum of the clean ATR crystal.
- **Sample Application:** Place a small amount of powdered **N-(2-Methoxyphenyl)acetamide** onto the ATR crystal.
- **Pressure Application:** Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.
- **Spectrum Acquisition:** Acquire the sample spectrum.
- **Cleaning:** Clean the crystal with a suitable solvent (e.g., isopropanol or ethanol) and a soft cloth.

### Interpretation of the IR Spectrum:

The IR spectrum of **N-(2-Methoxyphenyl)acetamide** shows characteristic absorption bands for the N-H, C=O, C-N, C-O, and aromatic C-H bonds.

Wavenumber (cm <sup>-1</sup> )	Vibrational Mode	Functional Group
~3290	N-H stretch	Amide
~3100-3000	C-H stretch	Aromatic
~2950	C-H stretch	Methyl
~1660	C=O stretch (Amide I)	Amide
~1540	N-H bend (Amide II)	Amide
~1600, ~1500, ~1450	C=C stretch	Aromatic Ring
~1250	Asymmetric C-O-C stretch	Aryl ether
~1030	Symmetric C-O-C stretch	Aryl ether
~750	C-H out-of-plane bend	Ortho-disubstituted aromatic

Data compiled from various sources and spectroscopic correlation tables.[\[2\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)

#### Causality Behind the Assignments:

- **N-H and C=O Stretching:** The position of the N-H stretching vibration is indicative of a secondary amide.[\[3\]](#)[\[12\]](#)[\[21\]](#) The strong absorption for the C=O stretch is a hallmark of the amide functional group (Amide I band).[\[22\]](#)[\[23\]](#)[\[24\]](#) The N-H bending vibration (Amide II band) is also characteristic of secondary amides.[\[3\]](#)
- **Aromatic Vibrations:** The C-H stretching vibrations above 3000 cm<sup>-1</sup> are characteristic of aromatic protons.[\[2\]](#)[\[11\]](#)[\[18\]](#)[\[25\]](#) The C=C stretching vibrations within the ring give rise to a series of bands in the 1600-1450 cm<sup>-1</sup> region.[\[2\]](#)[\[11\]](#) The strong absorption around 750 cm<sup>-1</sup> is a key indicator of ortho-disubstitution on the benzene ring.[\[16\]](#)[\[19\]](#)
- **Ether Linkage:** The characteristic C-O stretching vibrations confirm the presence of the methoxy group.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation and confirmation.

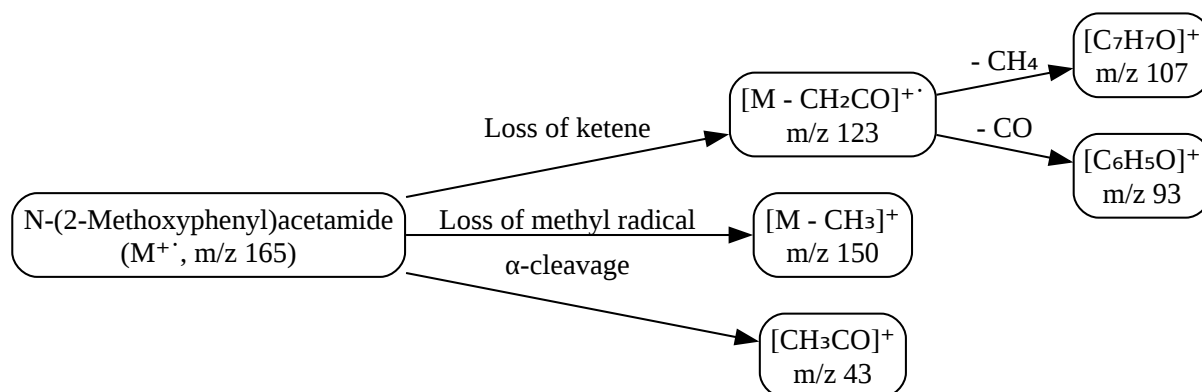
#### Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: Prepare a dilute solution of **N-(2-Methoxyphenyl)acetamide** in a volatile organic solvent such as dichloromethane or ethyl acetate.
- GC Conditions:
  - Injector: Split/splitless injector, typically in split mode to avoid overloading the column.
  - Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
  - Oven Program: A temperature ramp to ensure good separation and peak shape (e.g., start at 100°C, ramp to 250°C).
- MS Conditions:
  - Ionization: Electron Ionization (EI) at 70 eV.
  - Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
  - Scan Range: m/z 40-300.

#### Interpretation of the Mass Spectrum:

The mass spectrum of **N-(2-Methoxyphenyl)acetamide** will show a molecular ion peak ( $M^{+ \cdot}$ ) at m/z 165, corresponding to its molecular weight. The fragmentation pattern is key to confirming the structure.

#### Proposed Fragmentation Pathway:



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Caption: Proposed EI-MS fragmentation pathway for **N-(2-Methoxyphenyl)acetamide**.

Key Fragments and Their Origins:

- $m/z$  165 ( $M^+$ ): The molecular ion.
- $m/z$  123: This significant peak arises from the loss of a neutral ketene molecule ( $CH_2=C=O$ ) via a McLafferty-like rearrangement.<sup>[5][26][27][28][29]</sup>
- $m/z$  108: Loss of the acetyl group ( $CH_3CO\bullet$ ) via alpha-cleavage.<sup>[30][31][32][33][34]</sup>  $m/z$  92: Subsequent loss of a methyl radical from the  $m/z$  107 fragment.
- $m/z$  43: The acetyl cation ( $CH_3CO^+$ ), a common fragment from acetamides resulting from alpha-cleavage. <sup>[32][33]</sup>

## Conclusion

The comprehensive spectroscopic analysis of **N-(2-Methoxyphenyl)acetamide** using  $^1H$  NMR,  $^{13}C$  NMR, IR, and MS provides a self-validating system for its structural confirmation and purity assessment. Each technique offers complementary information, and a thorough understanding of the data and the underlying principles is essential for confident characterization in a research and development setting. The protocols and interpretations provided in this guide serve as a robust framework for scientists working with this and related compounds.



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